molecular formula C8H8ClF3N2 B6207768 6-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-c]pyridine hydrochloride CAS No. 2731009-97-3

6-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-c]pyridine hydrochloride

Cat. No. B6207768
CAS RN: 2731009-97-3
M. Wt: 224.6
InChI Key:
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Description

6-(Trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-c]pyridine hydrochloride, commonly referred to as TFMPP-HCl, is an organic compound with a chemical structure of C9H7F3N2·HCl. It is a white, odorless, crystalline solid with a melting point of 181-182°C and a molecular weight of 214.6 g/mol. TFMPP-HCl is a synthetic derivative of pyrrolo[3,2-c]pyridine, a type of heterocyclic compound. It is used in a variety of scientific research applications, including biochemical, pharmacological, and physiological studies.

Scientific Research Applications

TFMPP-HCl is used in a variety of scientific research applications, including biochemical, pharmacological, and physiological studies. It has been used to study the effects of certain drugs on the central nervous system, as well as the effects of certain drugs on the cardiovascular system. It has also been used to study the effects of certain drugs on the endocrine system, as well as the effects of certain drugs on the immune system. In addition, TFMPP-HCl has been used to study the effects of certain drugs on the gastrointestinal system, as well as the effects of certain drugs on the reproductive system.

Mechanism of Action

The mechanism of action of TFMPP-HCl is not fully understood. However, it is believed that TFMPP-HCl acts as a serotonin-reuptake inhibitor, which means that it prevents the reuptake of serotonin by neurons in the brain. This can lead to an increase in serotonin levels, which can have a variety of effects on the body. For example, it can lead to an increase in mood, energy levels, and alertness.
Biochemical and Physiological Effects
TFMPP-HCl has been shown to have a variety of biochemical and physiological effects. In animal studies, TFMPP-HCl has been shown to increase the levels of certain neurotransmitters, including serotonin, dopamine, and norepinephrine. It has also been shown to have an anxiolytic effect, which means that it can reduce anxiety. In addition, TFMPP-HCl has been shown to have an antidepressant effect, which means that it can reduce depression.

Advantages and Limitations for Lab Experiments

TFMPP-HCl has several advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize in a laboratory setting. In addition, it is relatively inexpensive and readily available. One of the main limitations is that it can be toxic if not handled properly. Therefore, it is important to use proper safety protocols when working with TFMPP-HCl.

Future Directions

There are several potential future directions for research involving TFMPP-HCl. One potential direction is to further explore its mechanism of action and its potential therapeutic uses. Another potential direction is to explore its potential interactions with other drugs and substances. Additionally, further research could be conducted to explore its potential effects on various physiological and biochemical processes. Finally, further research could be conducted to explore its potential effects on the development of various diseases and disorders.

Synthesis Methods

TFMPP-HCl can be synthesized in a laboratory setting using several different methods. One of the most commonly used methods is the reaction of trifluoromethylpyridine with hydrochloric acid. This reaction produces a white crystalline solid, which can then be purified and dried for further use. Other methods of synthesis include the reaction of trifluoromethylpyridine with sodium hydroxide, or the reaction of trifluoromethylpyridine with an aqueous solution of hydrochloric acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-c]pyridine hydrochloride involves the reaction of 2-cyanopyridine with trifluoroacetaldehyde followed by cyclization and subsequent hydrochloride salt formation.", "Starting Materials": [ "2-cyanopyridine", "trifluoroacetaldehyde", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Dissolve 2-cyanopyridine (1.0 equiv) in diethyl ether and add trifluoroacetaldehyde (1.2 equiv) dropwise with stirring at room temperature.", "Step 2: Add hydrochloric acid (1.5 equiv) to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Add sodium hydroxide solution to the reaction mixture until pH reaches 9-10.", "Step 4: Extract the product with diethyl ether and wash with water.", "Step 5: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "Step 6: Purify the product by column chromatography using a mixture of hexane and ethyl acetate as eluent.", "Step 7: Dissolve the product in hydrochloric acid and evaporate the solvent to obtain the hydrochloride salt of 6-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-c]pyridine." ] }

CAS RN

2731009-97-3

Molecular Formula

C8H8ClF3N2

Molecular Weight

224.6

Purity

95

Origin of Product

United States

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